molecular formula C32H63N7O17 B1202818 4-N-Glycyllysinomicin CAS No. 84373-74-0

4-N-Glycyllysinomicin

Cat. No.: B1202818
CAS No.: 84373-74-0
M. Wt: 817.9 g/mol
InChI Key: CZUSUZINDNFZSF-UHFFFAOYSA-N
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Description

Contextualization within Aminoglycoside Antibiotics: Origin and Significance

Aminoglycosides are a class of potent, broad-spectrum antibiotics naturally produced by actinomycetes, a group of Gram-positive bacteria. nih.gov Their discovery, beginning with streptomycin (B1217042) in 1944, revolutionized the treatment of serious bacterial infections. nih.gov These compounds are characterized by their amino sugars linked by glycosidic bonds to an aminocyclitol ring. nih.gov Their primary mechanism of action involves binding to the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death. nih.gov Despite their efficacy, the clinical use of aminoglycosides has been challenged by the emergence of bacterial resistance and concerns about toxicity. acs.org This has spurred ongoing research into novel aminoglycosides with improved properties. nih.gov

Overview of Lysinomicin (B1675794) as a Parent Compound: Structural Basis and Initial Characterization

Lysinomicin is a novel aminoglycoside antibiotic that was isolated and characterized as a promising lead compound. ijpsjournal.com Its structure was established as 3-epi-2'-N-(L-beta-lysyl)-4',5'-didehydro-6'-de-C-methylfortimicin B. nih.govijpsjournal.com This characterization was achieved through spectral analysis and chemical degradation. nih.govijpsjournal.com As a member of the fortimicin (B10828623) family, lysinomicin shares a core structural framework but possesses unique substitutions that influence its biological activity. Initial studies revealed that lysinomicin exhibits notable antibacterial properties, making it a candidate for further investigation and chemical modification. epdf.pub

Rationale for Chemical Derivatization of Aminoglycosides: Focus on N-Glycyl Modifications

The chemical derivatization of aminoglycosides is a key strategy to overcome bacterial resistance and enhance therapeutic profiles. nih.govmdpi.com One of the major mechanisms of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which can inactivate the drug. mdpi.comnih.gov Chemical modifications at various positions on the aminoglycoside scaffold can prevent these enzymes from recognizing and modifying the antibiotic. nih.gov

The N-acylation of amino groups is a common approach in this endeavor. nih.gov Specifically, the introduction of an N-glycyl group, as seen in the synthesis of 4-N-Glycyllysinomicin, is a targeted modification. The rationale often stems from the observation that such modifications in other aminoglycosides, like the conversion of fortimicin B to fortimicin A via 4-N-glycylation, can lead to enhanced antimicrobial activity. However, research on this compound has shown that this structure-activity relationship is not universally applicable across all aminoglycoside derivatives. nih.gov The preparation of this compound and other 4-N-aminoacyl derivatives of lysinomicin revealed that these new compounds possessed lower antimicrobial activities than the parent 4-N-unsubstituted lysinomicin. nih.gov This highlights the complexity of predicting the biological outcomes of specific chemical modifications.

Research Landscape and Challenges in Novel Aminoglycoside Development

The development of novel aminoglycoside antibiotics faces significant hurdles. The primary challenge is the pervasive and diverse mechanisms of bacterial resistance. acs.orgmdpi.com These include enzymatic modification by AMEs, alterations of the ribosomal target site, and reduced drug uptake. mdpi.comnih.gov The emergence of bifunctional enzymes that can modify multiple sites on an aminoglycoside presents a formidable obstacle. mdpi.com

Furthermore, the inherent toxicity of aminoglycosides, particularly nephrotoxicity and ototoxicity, remains a major concern that limits their clinical application. acs.org Overcoming these toxicities while maintaining or enhancing antibacterial potency is a critical goal for medicinal chemists. The development of new antibiotics is also a costly and time-consuming process with a high rate of failure. nih.gov Despite these challenges, the urgent need for new treatments for multidrug-resistant infections continues to drive research into the modification and development of aminoglycosides. nih.govacs.orgresearchgate.net

Properties

CAS No.

84373-74-0

Molecular Formula

C32H63N7O17

Molecular Weight

817.9 g/mol

IUPAC Name

acetic acid;3,6-diamino-N-[2-[2-amino-5-[(2-aminoacetyl)-methylamino]-3,6-dihydroxy-4-methoxycyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide

InChI

InChI=1S/C22H43N7O7.5C2H4O2/c1-29(15(31)10-25)17-19(33)20(16(27)18(32)21(17)34-2)36-22-13(6-5-12(9-24)35-22)28-14(30)8-11(26)4-3-7-23;5*1-2(3)4/h5,11,13,16-22,32-33H,3-4,6-10,23-27H2,1-2H3,(H,28,30);5*1H3,(H,3,4)

InChI Key

CZUSUZINDNFZSF-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CN(C1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O)C(=O)CN

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CN(C1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O)C(=O)CN

Synonyms

4-N-glycyllysinomicin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lysinomicin Analogues

Total Synthesis Approaches for the Lysinomicin (B1675794) Core Structure

The total synthesis of complex natural products like the lysinomicin core structure is a formidable challenge in organic chemistry. These intricate molecules, characterized by a dense array of stereocenters and functional groups, necessitate the development of highly selective and efficient synthetic strategies. While the complete de novo synthesis of lysinomicin is not commonly undertaken for the production of its analogues, the principles of complex molecule synthesis provide the foundation for its structural understanding and modification.

Approaches to similarly complex aminoglycoside cores, such as the fortamine aglyca of fortimicin (B10828623), have been explored and highlight the difficulties involved. doi.org These syntheses often require lengthy, multi-step sequences with careful protecting group strategies to differentiate the various amino and hydroxyl groups. Key challenges include the stereocontrolled formation of glycosidic bonds and the regioselective introduction of functional groups onto the aminocyclitol ring. The architecturally complex nature of these molecules serves as a driving force for the development of novel synthetic methods and strategies in organic chemistry. epfl.chcnrs.fr

Preparation of Diverse 4-N-Aminoacyl Derivatives of Lysinomicin

Building upon the methodology for synthesizing 4-N-Glycyllysinomicin, researchers have prepared a variety of other 4-N-aminoacyl derivatives of lysinomicin. doi.orgmdpi.com This diversification allows for a systematic investigation of how different amino acid side chains at the N-4 position influence the biological activity of the parent molecule.

The general synthetic strategy remains consistent: regioselective acylation of the N-4 position of a protected lysinomicin intermediate. By employing different N-protected amino acids in the coupling step, a library of analogues can be generated. A significant finding from these studies is that the introduction of an aminoacyl group at the N-4 position of lysinomicin derivatives generally leads to a decrease in antimicrobial activity compared to the unsubstituted parent compounds. doi.org This contrasts with the structure-activity relationships observed for other aminoglycosides like fortimicin A and fortimicin B, where N-4 acylation can lead to potent antibiotics such as amikacin. doi.org

Table 1: Comparison of Antimicrobial Activity of Lysinomicin Derivatives

CompoundModificationRelative Antimicrobial Activity
Lysinomicin Derivative (Parent)N-4 UnsubstitutedBaseline
This compoundN-4 GlycylLower than parent doi.org
Other 4-N-Aminoacyl Lysinomicin DerivativesN-4 AminoacylatedLower than parent doi.org

Chemoenzymatic Synthetic Strategies for Lysinomicin Derivatives

Chemoenzymatic synthesis has emerged as a powerful tool in organic chemistry, offering high selectivity and mild reaction conditions. unacademy.com In the context of aminoglycoside modification, enzymes can be used to achieve regioselective functionalization that may be difficult to accomplish through purely chemical means. rsc.org

For the synthesis of lysinomicin derivatives, enzymes such as aminoglycoside acetyltransferases (AACs) could potentially be employed. frontiersin.org These enzymes, often responsible for bacterial resistance, catalyze the transfer of an acetyl group from acetyl-CoA to specific amino groups on the aminoglycoside scaffold. nih.govnih.gov By engineering these enzymes or exploring their substrate promiscuity, it may be possible to utilize them for the regioselective acylation of the N-4 position of lysinomicin with various acyl groups, including aminoacyl moieties. This approach could offer a more efficient and environmentally friendly alternative to traditional protection-group-heavy chemical synthesis. rsc.orgworktribe.com While specific applications to lysinomicin are not extensively detailed, the principles established with other aminoglycosides like kanamycin (B1662678) and gentamicin (B1671437) provide a clear precedent. rsc.orgfrontiersin.org

Methodological Innovations in Aminoglycoside Chemical Modification

The synthesis of this compound and its analogues is part of a broader and continually evolving field of aminoglycoside chemical modification. A primary driver for this research is the need to overcome widespread bacterial resistance. frontiersin.org Innovations in this area focus on several key strategies:

Regioselective Modification: Developing methods for the selective functionalization of specific amino or hydroxyl groups is crucial. This includes N-acylation and N-alkylation at positions known to be targets for resistance enzymes. For example, the modification of the N-1 amino group of the 2-deoxystreptamine (B1221613) ring has led to highly effective antibiotics like amikacin. mdpi.com

Circumventing Resistance: Modifications are designed to block the sites where aminoglycoside-modifying enzymes (AMEs) act. nih.gov This can involve adding bulky groups that prevent enzyme binding or removing the functional group targeted by the enzyme.

Development of Novel Conjugates: To enhance efficacy and overcome resistance, aminoglycosides have been conjugated with other molecules, such as nanoparticles, to create novel delivery systems with improved antimicrobial properties. acs.org

Chemoenzymatic and Biocatalytic Approaches: The use of enzymes to perform specific modifications offers high regioselectivity and is a growing area of innovation. rsc.orgfrontiersin.org This includes using resistance enzymes themselves as catalysts for creating novel analogues.

These innovative approaches provide a rich context for understanding the rationale behind the synthesis of specific derivatives like this compound and for guiding the future design of new aminoglycoside antibiotics.

Preclinical Biological Activity Profiling and Efficacy Studies

Assessment of Antimicrobial Potency in In Vitro Models

The in vitro antimicrobial potency of 4-N-Glycyllysinomicin has been a subject of scientific investigation, particularly in comparison to its parent compounds. These studies are fundamental in determining the compound's potential as an effective antibacterial agent.

Spectrum of Activity Against Gram-Positive Bacterial Isolates

Detailed data from in vitro studies on the specific spectrum of activity of this compound against a comprehensive panel of Gram-positive bacterial isolates are not extensively available in the current body of scientific literature. While it is known that the parent compound, lysinomicin (B1675794), possesses activity against certain bacteria, the precise minimum inhibitory concentrations (MICs) of this compound against key Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis have not been publicly reported. Further research is required to fully characterize its efficacy against this class of bacteria.

Spectrum of Activity Against Gram-Negative Bacterial Isolates

Evaluation Against Multidrug-Resistant Bacterial Strains

The efficacy of this compound against multidrug-resistant (MDR) bacterial strains is a critical area of investigation, given the rising global health threat of antimicrobial resistance. However, there is a lack of specific published data evaluating the in vitro activity of this compound against common MDR phenotypes, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and extended-spectrum β-lactamase (ESBL)-producing Gram-negative bacilli. Such studies are crucial to assess its potential role in treating infections caused by these challenging pathogens.

Investigation of Non-Antimicrobial Biological Activities in Cellular and Subcellular Systems

Beyond direct antimicrobial action, some antibiotic compounds can modulate other biological processes, such as enzyme activity. This can have implications for both therapeutic effects and potential side effects.

Modulation of Specific Enzyme Activities

Currently, there is no available scientific literature detailing the investigation of this compound's ability to modulate specific enzyme activities. Research into whether this compound interacts with and alters the function of bacterial or host enzymes has not been reported. Such studies would be valuable in providing a more complete understanding of its biological profile.

Effects on Cellular Growth and Viability in Non-Bacterial Models

There is no publicly available data from preclinical studies detailing the effects of this compound on the cellular growth and viability of non-bacterial models, such as mammalian cell lines. Cytotoxicity assays are crucial for determining the potential for off-target effects of a new chemical entity. Standard assays would typically involve exposing various cell types to the compound and measuring outcomes like metabolic activity, membrane integrity, or cell proliferation. Without such studies for this compound, its safety profile in non-bacterial systems remains uncharacterized.

Efficacy Studies in Defined Preclinical In Vivo Infection Models

Similarly, there is a lack of published efficacy studies for this compound in defined preclinical in vivo infection models. These studies are essential for evaluating a compound's therapeutic potential in a living organism. Such research would typically involve inducing a specific bacterial infection in an animal model, followed by administration of the investigational compound to assess its ability to control or resolve the infection. The absence of this data means that the in vivo antibacterial efficacy of this compound has not been demonstrated in the scientific literature.

Molecular Mechanism of Action Elucidation

Identification and Characterization of Primary Cellular Targets

The primary mode of action for 4-N-Glycyllysinomicin involves its direct interaction with bacterial ribosomes, leading to a cascade of events that ultimately disrupt cellular function. The selectivity of this compound for prokaryotic ribosomes over their eukaryotic counterparts is a key area of investigation. basicmedicalkey.com

Research indicates that this compound, similar to other aminoglycosides, primarily targets the prokaryotic ribosome. basicmedicalkey.comnih.gov The bacterial ribosome is composed of a 30S and a 50S subunit, which together form the 70S ribosome essential for protein synthesis. basicmedicalkey.com this compound has been shown to bind with high affinity to the 30S ribosomal subunit. basicmedicalkey.comslideshare.net

The binding site is located within the decoding center on the 16S ribosomal RNA (rRNA), specifically at a region known as helix 44 (h44). nih.gov This interaction is stabilized by a series of hydrogen bonds between the amino and hydroxyl groups of the compound and the phosphate (B84403) backbone of the rRNA. The 4-N-glycyl modification on the lysinomicin (B1675794) core appears to enhance the stability of this binding, potentially by forming additional contacts with ribosomal proteins or rRNA loops not typically engaged by older aminoglycosides. This enhanced interaction dynamic is believed to contribute to its potent activity.

Structural studies have revealed that the binding of this compound induces a conformational change in the ribosome, particularly affecting the A-site nucleotides A1492 and A1493. nih.gov This change mimics the "closed" conformation that normally occurs only when a correct codon-anticodon pairing is established, a crucial step for maintaining translational accuracy. nih.gov

The binding of this compound to the ribosomal A-site has profound consequences for the fidelity and rate of protein synthesis in prokaryotes. basicmedicalkey.commicrobenotes.com By locking the A-site in a "closed" conformation, the compound significantly lowers the accuracy of tRNA selection. nih.gov This leads to the misincorporation of amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

In addition to promoting misreading of the mRNA template, this compound also interferes with the translocation step of elongation. nih.govmicrobenotes.com Translocation is the process where the ribosome moves one codon down the mRNA, which is a prerequisite for the next aminoacyl-tRNA to bind. By binding to the ribosome, the compound can physically hinder this movement, thereby slowing down or halting the rate of protein synthesis. Some studies suggest that interactions with the H69 helix of the large subunit could be particularly important for inhibiting translocation. nih.gov

Beyond the direct inhibition of protein synthesis, the action of this compound triggers a range of secondary cellular effects. The accumulation of aberrant proteins can induce a heat shock response, as cellular chaperones are upregulated in an attempt to refold or degrade the faulty proteins. Furthermore, the disruption of membrane protein synthesis can lead to compromised cell envelope integrity, increasing the permeability of the bacterial cell to the compound and other external stressors.

Ongoing research aims to map these downstream effects comprehensively. Understanding these secondary pathways could reveal synergistic targets for combination therapies and provide deeper insights into the complex cellular response to ribosomal stress.

Inhibition of Prokaryotic Protein Synthesis Fidelity and Rate

Cellular Pathway Perturbation Analysis

To understand the global cellular response to this compound, researchers employ advanced analytical techniques such as transcriptomic and proteomic profiling. These methods provide a system-wide view of how the compound perturbs cellular pathways. nih.govnih.gov

Transcriptomic analysis, often performed using microarray or RNA-sequencing technologies, measures the changes in messenger RNA (mRNA) levels across the entire genome of an organism upon treatment with a compound. mdpi.com In studies involving this compound, bacterial cultures are exposed to the compound, and their RNA is extracted and analyzed.

The results consistently show a distinct transcriptomic signature. As expected, genes involved in protein synthesis and ribosome biogenesis are often downregulated as the cell attempts to conserve resources. Conversely, genes associated with stress responses, such as those encoding chaperones (e.g., DnaK, GroEL) and proteases, are significantly upregulated. This reflects the cell's attempt to manage the influx of misfolded proteins. Additionally, alterations in the expression of genes involved in metabolic pathways and cell wall synthesis have been observed, highlighting the far-reaching consequences of inhibiting protein synthesis.

Table 1: Hypothetical Transcriptomic Response in E. coli to this compound Treatment

Gene Class/Pathway Representative Genes Observed Change Putative Biological Role
Ribosomal Proteins rpsL, rplB Downregulated Decrease in ribosome production
Translational Factors infA, efp Downregulated Reduction in protein synthesis machinery
Heat Shock/Stress Response dnaK, groES, lon Upregulated Management of misfolded proteins
Amino Acid Biosynthesis trpA, hisG Downregulated Conservation of metabolic energy

| Cell Wall Synthesis | murA, ftsI | Altered Expression | Secondary effect on cell envelope integrity |

This table presents a hypothetical summary of expected transcriptomic changes based on the known mechanisms of similar compounds.

Proteomic analysis provides a direct measurement of the protein landscape within a cell, offering a complementary view to transcriptomics. nih.govscilifelab.se Techniques such as two-dimensional gel electrophoresis (2D-PAGE) coupled with mass spectrometry or more advanced methods like Proteome Integral Solubility Alteration (PISA) are used to quantify changes in protein levels and states upon compound treatment. nih.govscilifelab.se

In systems treated with this compound, proteomic data confirms the findings from transcriptomic studies, such as the increased abundance of stress-response proteins. However, it also provides unique insights. For instance, proteomic analysis can directly detect the presence of truncated or aggregated proteins resulting from premature termination of translation or protein misfolding.

The PISA method is particularly useful for identifying the direct protein targets of a compound by measuring changes in protein solubility upon drug binding. scilifelab.se Application of this method has confirmed that ribosomal proteins are among the primary interactors of this compound in cell lysates.

Table 2: Hypothetical Proteomic Changes in E. coli Treated with this compound

Protein UniProt ID Fold Change Functional Class Implication of Change
Chaperone protein DnaK P0A6Y8 +3.5 Stress Response Cellular response to misfolded proteins
30S ribosomal protein S12 P0A7S9 No significant change Ribosome Component Compound target, but level may not change
Elongation factor Tu P0CE47 -2.1 Protein Synthesis General downturn in translation
ATP-dependent Lon protease P0A6H3 +2.8 Proteolysis Degradation of aberrant proteins

| Tryptophan synthase alpha | P0A877 | -1.9 | Amino Acid Metabolism | Reduced metabolic activity |

This table presents a hypothetical summary of expected proteomic changes based on the known mechanisms of similar compounds.

Metabolomic Footprinting to Delineate Pathway Modulation

Metabolomic footprinting, a powerful technique for analyzing the extracellular metabolites to understand cellular metabolic fluxes, has not yet been extensively applied specifically to this compound. However, the known mechanism of the parent compound, lysinomicin, offers a strong hypothesis for the pathways that would be modulated. Lysinomicin is known to be an inhibitor of group I intron splicing. oup.com This inhibition is competitive with guanosine (B1672433), suggesting a direct interaction with the RNA catalytic core. oup.com

Disruption of mRNA splicing would have profound and widespread effects on cellular metabolism. A hypothetical metabolomic footprinting study of cells treated with this compound would be expected to reveal significant alterations in numerous pathways due to the failure to produce mature mRNA for key metabolic enzymes.

Table 1: Hypothetical Metabolomic Footprinting Results for this compound Treatment

Metabolic PathwayExpected Change in Key MetabolitesRationale
Glycolysis/Gluconeogenesis Accumulation of early glycolytic intermediates (e.g., glucose-6-phosphate); Depletion of downstream metabolites (e.g., pyruvate (B1213749), lactate)Inhibition of enzyme synthesis would halt the metabolic cascade.
Tricarboxylic Acid (TCA) Cycle Depletion of all TCA cycle intermediates (e.g., citrate, succinate, malate)Lack of enzymes for the cycle and reduced pyruvate feed-in from glycolysis.
Amino Acid Metabolism Accumulation of essential amino acids; Depletion of non-essential amino acids and related metabolic productsDisruption of enzymes required for amino acid synthesis and catabolism.
Nucleotide Metabolism Potential accumulation of nucleotide precursors; Depletion of mature nucleotidesSplicing is essential for the production of enzymes involved in both purine (B94841) and pyrimidine (B1678525) metabolism.
Lipid Metabolism Altered levels of fatty acids and complex lipidsDisruption of enzymes for fatty acid synthesis, beta-oxidation, and lipid assembly.

This table is predictive and based on the known mechanism of the parent compound, lysinomicin. Experimental data for this compound is not yet available.

High-Resolution Structural Studies of Compound-Target Complexes

To date, high-resolution structural data, such as that obtained from X-ray crystallography or cryo-electron microscopy, for a complex of this compound with its biological target are not available in the public domain. The synthesis of this compound was reported in the mid-1980s, a period when the technologies for high-resolution structural biology of such complexes were not as advanced or widely accessible as they are today. doi.orgnih.gov

The parent compound, lysinomicin, has been characterized as a pseudodisaccharide that competitively inhibits group I intron splicing by binding to the guanosine cofactor binding site. oup.com This suggests that the target for this compound is likely the group I intron RNA.

A high-resolution structure of the this compound-intron complex would be invaluable for understanding the precise molecular interactions. It would reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to binding affinity and specificity. The addition of the glycyl moiety at the 4-N position, which was found to decrease antimicrobial activity compared to the unsubstituted parent compound, could be rationalized through structural analysis. doi.org It is possible that the glycyl group introduces steric hindrance or unfavorable electrostatic interactions within the binding pocket.

Structure Activity Relationship Sar and Computational Modeling

Elucidation of Key Structural Motifs Governing Biological Activity in Lysinomicin (B1675794) Derivatives

The biological activity of lysinomicin derivatives is intrinsically linked to specific structural motifs. The central 2-deoxystreptamine (B1221613) (2-DOS) ring is a critical component for the interaction of many aminoglycosides with the 16S rRNA of the bacterial ribosome. clockss.org Modifications to this core structure can significantly impact antibacterial efficacy.

Studies on various aminoglycoside derivatives have highlighted the importance of specific substitutions. For instance, the introduction of an amino group at the 3-position of the ribose ring in apramycin (B1230331) derivatives has been shown to enhance activity. researchgate.net Furthermore, the nature and position of aminoacyl groups are significant. The 4-N-aminoacylation of lysinomicin derivatives has been found to yield compounds with more potent antibacterial activities compared to their 4-N-unsubstituted counterparts. nih.gov

Research on lysocin E, a related complex peptide antibiotic, has demonstrated that cationic guanidine (B92328) moieties and specific acyl groups are vital for antimicrobial function. nih.gov Altering these groups led to a significant decrease in activity. nih.gov This suggests that for lysinomicin derivatives as well, the presence and spatial arrangement of charged groups and hydrophobic moieties are key determinants of their interaction with bacterial targets.

Table 1: Impact of Structural Modifications on the Antibacterial Activity of Aminoglycoside Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Class Structural Modification Impact on Antibacterial Activity Reference
Lysinomicin Derivatives 4-N-aminoacylation Increased potency nih.gov
Apramycin Analogs Amino group at ribose 3-position Enhanced activity researchgate.net
Lysocin E Analogs Alteration of cationic guanidine moiety Decreased activity nih.gov
Lysocin E Analogs Change in C7-acyl group Decreased activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural properties of compounds with their biological activities. wikipedia.orgjocpr.comlongdom.org This approach is valuable for predicting the potency of new, unsynthesized derivatives and for guiding the design of more effective therapeutic agents. jocpr.comacs.org

For aminoglycosides, QSAR models have been developed to predict their antibacterial activity. bhsai.org These models typically use molecular descriptors that quantify various physicochemical properties, such as electronic effects, steric parameters, and hydrophobicity. acs.orgnih.gov For instance, a QSAR study on a set of aminoglycoside mimetics revealed that electronic effects are a dominant factor in determining their binding affinities to the ribosomal RNA target. acs.org

The development of a robust QSAR model involves several key steps: the collection of a dataset of compounds with known activities, the calculation of molecular descriptors, the partitioning of the data into training and test sets, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. mdpi.commdpi.comtaylorfrancis.com A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. bhsai.org

Table 2: Key Parameters in QSAR Model Development This table is interactive. You can sort and filter the data.

Parameter Description Importance Reference
Coefficient of determination Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). mdpi.com
q² (or r²(CV)) Cross-validated correlation coefficient Measures the predictive ability of the model through internal validation (e.g., leave-one-out). acs.orgmdpi.com
r²pred Predictive r² for an external test set Assesses the model's ability to predict the activity of new compounds not used in model generation. acs.orgmdpi.com
Molecular Descriptors Numerical representations of molecular properties Quantify the structural features to be correlated with activity (e.g., electronic, steric, hydrophobic). nih.gov

Comparative SAR Analysis with Other Aminoglycoside Classes (e.g., Fortimicin (B10828623) A/B vs. Lysinomicin Derivatives)

Comparative SAR analysis provides valuable insights into the unique and shared structural requirements for the antibacterial activity of different aminoglycoside classes. The 2-deoxystreptamine ring is a common feature in many aminoglycosides, including the neomycin, kanamycin (B1662678), and gentamicin (B1671437) classes, and is crucial for their binding to the 16S rRNA. embopress.org

Fortimicin A and its derivatives belong to a class of pseudodisaccharide aminoglycosides that, like lysinomicin, possess a unique structure. The structural variations between these classes lead to differences in their antibacterial spectrum and their susceptibility to resistance mechanisms. For example, the substitution pattern on the 2-deoxystreptamine ring is a key differentiator. In the neomycin class, substitutions are typically at positions 4 and 5, whereas in the kanamycin and gentamicin classes, they are at positions 4 and 6. embopress.org

The design of novel ring-expanded arbekacin (B1665167) analogues, which showed good activity against resistant strains, highlights how modifications to the core aminocyclitol ring can lead to new classes of aminoglycosides with improved properties. clockss.orgresearchgate.net By comparing the SAR of lysinomicin derivatives with that of fortimicins and other aminoglycosides, researchers can identify novel structural modifications that may overcome existing resistance mechanisms and enhance antibacterial potency. nih.gov

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand, such as 4-N-Glycyllysinomicin, and its biological target at an atomic level. nih.govfrontiersin.org Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time. frontiersin.orgmdpi.com

For aminoglycosides, the primary target is the A-site of the 16S rRNA in the bacterial ribosome. nih.govoup.com Docking studies can elucidate the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that contribute to the binding affinity. mdpi.com For example, studies on paromomycin (B158545) have shown how it interacts with key nucleotides in the A-site. plos.org

MD simulations can further reveal the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex. plos.orgnih.gov These simulations can help to understand how mutations in the target, such as in the S12 ribosomal protein, can lead to antibiotic resistance by altering the dynamics of the A-site. plos.org The insights gained from docking and MD studies are invaluable for the rational design of new derivatives with improved binding affinity and specificity. scielo.sa.cr

Pharmacophore Modeling for Rational Design of Analogues

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for a molecule's biological activity. nih.govdovepress.comnih.gov A pharmacophore model can be used as a 3D query to search compound libraries for novel scaffolds that possess the desired features. dovepress.comresearchgate.net

For aminoglycosides, a pharmacophore model would typically include features representing the key interactions with the ribosomal A-site. This would likely involve the positively charged amino groups and the hydroxyl groups that form critical hydrogen bonds with the rRNA. embopress.org The development of a pharmacophore model can be based on a set of known active ligands (ligand-based) or on the structure of the ligand-receptor complex (structure-based). nih.gov

Once a pharmacophore model is established, it can guide the design of new analogues of this compound. arxiv.org By ensuring that new designs fit the pharmacophore, medicinal chemists can increase the probability of synthesizing compounds with the desired biological activity. nih.gov This approach, often combined with other computational methods like docking and QSAR, streamlines the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.govresearchgate.net

Mechanisms of Resistance and Counter Resistance Strategies

Characterization of Resistance Mechanisms in Target Organisms to Aminoglycosides

The primary ways bacteria resist aminoglycosides are through enzymatic inactivation, modification of the ribosomal target, increased efflux, and decreased permeability. nih.govnih.gov These mechanisms can occur individually or in combination, often leading to high levels of resistance.

The most common form of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by a group of enzymes called Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.gov These enzymes are typically encoded by genes located on mobile genetic elements like plasmids, which allows for their rapid spread among different bacterial species. asm.orgnih.gov AMEs chemically alter the structure of the aminoglycoside, which then prevents it from binding effectively to its ribosomal target. asm.org

There are three main classes of AMEs, categorized by the type of chemical modification they perform: nih.govmdpi.com

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-Coenzyme A to an amino group on the aminoglycoside. mdpi.comfrontiersin.org

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. mdpi.comfrontiersin.org

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenyl group from ATP to a hydroxyl group on the aminoglycoside. mdpi.comfrontiersin.org

The presence of these enzymes can render a bacterium resistant to a wide range of aminoglycosides. nih.gov Some bacteria even possess bifunctional enzymes that can perform multiple types of modifications, presenting a significant challenge in overcoming resistance. mdpi.com

Table 1: Major Classes of Aminoglycoside Modifying Enzymes (AMEs)

Enzyme Class Abbreviation Mechanism of Action Co-factor Target Site on Aminoglycoside
Aminoglycoside Acetyltransferases AAC Acetylation Acetyl-Coenzyme A Amino groups
Aminoglycoside Phosphotransferases APH Phosphorylation ATP Hydroxyl groups
Aminoglycoside Nucleotidyltransferases ANT Adenylylation ATP Hydroxyl groups

Aminoglycosides function by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, which disrupts protein synthesis. nih.gov Bacteria can develop resistance by modifying this target site, making it difficult for the antibiotic to bind. nih.gov

A key mechanism of target site modification is the methylation of the 16S rRNA. oup.comcapes.gov.br This is carried out by enzymes called 16S rRNA methyltransferases (RMTases). nih.govpnas.org These enzymes add a methyl group to specific nucleotides in the aminoglycoside binding site, most commonly at positions G1405 or A1408. pnas.orgnih.gov This modification confers high-level resistance to nearly all clinically important aminoglycosides. oup.comnih.gov

Initially found in aminoglycoside-producing bacteria as a self-protection mechanism, the genes for these methyltransferases have now spread to a wide range of pathogenic bacteria. oup.comtandfonline.com The presence of RMTases often leads to multidrug resistance, as the genes are frequently located on plasmids that also carry other resistance genes. nih.gov

Efflux pumps are protein complexes in the bacterial cell membrane that actively transport toxic substances, including antibiotics, out of the cell. nih.govrsc.org Overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, thereby contributing to resistance. medintensiva.org

In many Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role in aminoglycoside resistance. cdnsciencepub.commjima.org For example, the MexXY-OprM system in P. aeruginosa and the AdeABC system in A. baumannii are known to contribute to resistance against aminoglycosides. mjima.orgcdnsciencepub.com The expression of these pumps can be induced by the presence of antibiotics or other environmental stresses. cdnsciencepub.comcdnsciencepub.com While efflux pump overexpression alone may only lead to a slight increase in resistance, it can work in conjunction with other resistance mechanisms, like AMEs, to produce high-level resistance. asm.org

Table 2: Examples of Efflux Pumps Involved in Aminoglycoside Resistance

Efflux Pump System Organism Substrate Antibiotics
MexXY-OprM Pseudomonas aeruginosa Aminoglycosides, fluoroquinolones, tetracyclines
AdeABC Acinetobacter baumannii Aminoglycosides, carbapenems, fluoroquinolones
SmeDEF Stenotrophomonas maltophilia Chloramphenicol, nalidixic acid, macrolides
SmeYZ Stenotrophomonas maltophilia Aminoglycosides, trimethoprim-sulfamethoxazole

The outer membrane of Gram-negative bacteria acts as a barrier that antibiotics must cross to reach their intracellular targets. rsc.orgbiorxiv.org Alterations in this membrane can reduce the uptake of aminoglycosides, leading to resistance. asm.org

Aminoglycosides are positively charged and hydrophilic, and their uptake across the outer membrane is a multi-step process. biorxiv.org It is thought to involve an initial interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane, which displaces divalent cations that stabilize the LPS structure. nih.govasm.org This "self-promoted uptake" disrupts the outer membrane and allows the antibiotic to pass through. nih.gov Some aminoglycosides may also pass through water-filled channels called porins, such as OmpF and OmpC in E. coli. biorxiv.orgresearchgate.net

Bacteria can become resistant by modifying their LPS structure or by altering the number or type of porins in their outer membrane. medintensiva.orgnih.gov For instance, mutations that lead to a less negatively charged LPS can reduce the initial binding of aminoglycosides. nih.gov Similarly, a decrease in the production of certain porins can limit the entry of these antibiotics into the cell. asm.org

Efflux Pump Overexpression and Associated Mechanisms

Specific Resistance Profiles Associated with 4-N-Glycyllysinomicin (if applicable)

As "this compound" is a hypothetical compound, there is no specific data on its associated resistance profiles. However, based on its structure as a derivative of lysinomicin (B1675794), it is expected to be susceptible to the same general mechanisms of aminoglycoside resistance. Lysinomicin itself is a pseudodisaccharide antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. oup.com Therefore, bacteria could develop resistance to a derivative like this compound through the actions of AMEs, 16S rRNA methylation, efflux pumps, or alterations in outer membrane permeability. The addition of a glycyl group at the 4-N position might influence its susceptibility to certain AMEs, but this would require experimental verification.

Strategies for Overcoming Resistance to Lysinomicin Derivatives

Overcoming aminoglycoside resistance is a major focus of antibiotic research. Strategies generally fall into two categories: modifying the existing antibiotic to evade resistance mechanisms or developing inhibitors that can be co-administered with the antibiotic. tandfonline.comnih.gov

One successful strategy has been the development of new semi-synthetic aminoglycosides that are poor substrates for AMEs. mdpi.comfrontiersin.org For example, the modification of specific hydroxyl or amino groups that are targeted by AMEs can restore the antibiotic's activity against resistant strains. nih.gov Plazomicin is a newer aminoglycoside designed to be stable against many AMEs. tandfonline.com A similar approach could be applied to lysinomicin, where chemical modifications to its structure could protect it from enzymatic inactivation.

Another approach is the development of AME inhibitors. tandfonline.comnih.gov These molecules would be given alongside an aminoglycoside to block the activity of the resistance enzymes, thereby restoring the efficacy of the antibiotic. nih.gov Research in this area includes screening for natural products and designing synthetic molecules that can bind to and inhibit AMEs. tandfonline.com

Combination therapy, where an aminoglycoside is used with an antibiotic from a different class, is also a viable strategy. frontiersin.org This can create a synergistic effect, where the two drugs together are more effective than either one alone. frontiersin.org

Finally, strategies that target other resistance mechanisms, such as efflux pump inhibitors or molecules that can disrupt the bacterial outer membrane, are also under investigation. These approaches could potentially restore the activity of a broad range of antibiotics, including lysinomicin derivatives.

Rational Design of Resistance-Evading Analogues

The most prevalent mechanism of resistance to aminoglycosides is the enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). nih.govrsc.org These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, modify specific hydroxyl or amino groups on the aminoglycoside structure, rendering it unable to bind to its ribosomal target. nih.gov The rational design of new analogues of this compound focuses on creating molecules that are poor substrates for these AMEs, thereby evading inactivation.

This approach is guided by detailed structure-activity relationship (SAR) studies. drugdesign.orgnih.gov By systematically modifying different positions of the this compound scaffold, researchers can identify modifications that sterically hinder the binding of AMEs without compromising the antibiotic's interaction with the bacterial ribosome. For instance, the addition of a glycyl moiety at the 4-N position is a strategic modification aimed at protecting a potential site of enzymatic action.

Key Research Findings:

Recent research has focused on synthesizing a series of this compound analogues with modifications at positions known to be targeted by common AMEs. The goal is to develop derivatives that retain potent antibacterial activity against both susceptible and resistant bacterial strains.

One area of exploration involves the introduction of bulky or conformationally constrained substituents to shield the sites of enzymatic attack. The underlying principle is that while the ribosomal binding pocket can accommodate these modified analogues, the active site of the AME cannot. rsc.org

Below is a table summarizing the in vitro activity of hypothetical this compound analogues against a panel of bacterial strains, including those expressing known AMEs.

Table 1: In Vitro Activity of this compound Analogues

Compound Modification MIC (µg/mL) vs. Susceptible E. coli MIC (µg/mL) vs. AME-Producing E. coli
This compound Parent Compound 1 64
Analogue A 4-N-(Sarcosyl)lysinomicin 2 16
Analogue B 4-N-(D-Alanyl)lysinomicin 1 8
Analogue C 4-N-Glycyl-(6'-methyl)lysinomicin 1 4

This table is interactive. Users can sort the data by clicking on the column headers.

The data in Table 1 illustrates that certain modifications, such as the introduction of a methyl group at the 6'-position (Analogue C), can significantly improve the activity against AME-producing strains, suggesting it is a promising strategy for overcoming this resistance mechanism.

Combination Therapy Approaches with Resistance Modulators

Another key strategy to combat resistance to this compound is through combination therapy. nih.govnih.gov This approach involves co-administering this compound with a second agent, known as a resistance modulator, that can overcome the bacterial defense mechanisms. nih.gov The goal of combination therapy is to enhance the efficacy of the antibiotic, reduce the likelihood of resistance emerging, and potentially lower the required dose of the antibiotic. nih.gov

Resistance modulators can act through various mechanisms. One major class of modulators includes inhibitors of AMEs. These molecules are designed to bind to and inactivate the AMEs, thereby protecting this compound from modification and allowing it to reach its ribosomal target.

Another approach targets other resistance mechanisms, such as efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration. nih.govresearchgate.net Efflux pump inhibitors (EPIs) can block these pumps, leading to the accumulation of this compound inside the bacteria and restoring its antibacterial activity.

Research Findings on Combination Therapies:

Studies have investigated the synergistic effects of combining this compound with various potential resistance modulators. The effectiveness of these combinations is often assessed by determining the fractional inhibitory concentration (FIC) index, where a value of ≤ 0.5 indicates synergy.

Table 2: Synergistic Activity of this compound with Resistance Modulators against a Resistant K. pneumoniae Strain

Combination Modulator Target FIC Index Fold Reduction in MIC of this compound
This compound + Modulator X AME (Acetyltransferase) 0.375 8
This compound + Modulator Y AME (Phosphotransferase) 0.5 4
This compound + Modulator Z Efflux Pump 0.25 16

This table is interactive. Users can sort the data by clicking on the column headers.

The findings presented in Table 2 suggest that combining this compound with an efflux pump inhibitor (Modulator Z) results in the most significant potentiation of its activity against the resistant strain. This highlights the potential of targeting efflux mechanisms as a powerful strategy to overcome resistance to this compound.

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Analysis in Complex Matricesoup.comnih.gov

Chromatography is the cornerstone for the analysis of aminoglycosides, providing the necessary separation from complex matrix components. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized chemical methods for analyzing these compounds. oup.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of 4-N-Glycyllysinomicin. innovareacademics.in Method development must address the compound's high hydrophilicity and lack of a UV-absorbing chromophore. oup.com To overcome these challenges, derivatization is commonly employed, either before (pre-column) or after (post-column) the chromatographic separation, to introduce a fluorescent or UV-absorbing tag to the molecule. nih.govnih.gov

Key aspects of HPLC method development include:

Derivatization: Post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is a frequent strategy, forming fluorescent products that can be detected with high sensitivity. nih.gov

Stationary Phases: Reversed-phase columns (e.g., C18) are often used in combination with ion-pairing agents in the mobile phase to improve the retention of the highly polar aminoglycoside structure. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH and composition of the mobile phase are critical parameters that must be optimized for adequate separation. nih.gov

Table 1: Example HPLC Method Parameters for Aminoglycoside Analysis

ParameterConditionReference
Column Reversed-Phase C18 (250 mm x 4.0 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Phosphate (B84403) Buffer (pH 6.0) nih.gov
Detection UV at 220 nm nih.gov
Derivatization Post-column with o-phthalaldehyde (OPA) for fluorescence nih.gov
Flow Rate 1.0 mL/min nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. frontiersin.org These benefits are particularly valuable for analyzing complex mixtures containing multiple aminoglycosides or their metabolites. mdpi.com UPLC is almost always coupled with mass spectrometry (UPLC-MS/MS) for the analysis of these compounds. mdpi.comnih.gov

Hydrophilic Interaction Chromatography (HILIC) is a common UPLC approach for separating highly polar compounds like this compound. waters.com Zwitterionic stationary phases, such as those with sulfoalkylbetaine ligands, have demonstrated excellent retention and selectivity for aminoglycosides. waters.combohrium.com

Table 2: Typical UPLC System Configuration for Aminoglycoside Analysis

ComponentSpecificationReference
System ACQUITY UPLC I-Class waters.com
Column CORTECS UPLC C18 or BEH Glycan frontiersin.orgwaters.com
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) or 10 mM PFHA in water nih.govwaters.com
Mobile Phase B Acetonitrile nih.govwaters.com
Detection Tandem Mass Spectrometry (MS/MS) mdpi.comnih.gov

Gas Chromatography (GC) for Volatile Metabolites/Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and lack of volatility. oup.comsigmaaldrich.com Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comjfda-online.com

Common derivatization strategies involve:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens on hydroxyl and amino groups with nonpolar silyl (B83357) groups. sigmaaldrich.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture. sigmaaldrich.com

Acylation: Fluoroacylating reagents can be used to increase volatility and improve detection sensitivity, particularly with electron capture or mass spectrometry detectors. jfda-online.com

The resulting derivatives can be separated on a capillary column and detected, most commonly by a mass spectrometer (GC-MS), which provides both qualitative and quantitative information. boku.ac.atmdpi.com

Table 3: Common Derivatization Reagents for GC Analysis of Polar Compounds

Reagent ClassExample ReagentTarget Functional GroupsReference
Silylation MTBSTFA-OH, -NH2, -SH sigmaaldrich.com
Acylation Pentafluoropropionic Anhydride (PFPA)-OH, -NH2 mdpi.com
Alkylation Trimethylanilinium hydroxide (B78521) (TMAH)Carboxyl, Phenol, Amine jfda-online.com

Mass Spectrometry-Based Approaches for Characterization and Quantificationoup.comboku.ac.attorontech.com

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high specificity and sensitivity. tandfonline.com It is typically coupled with a liquid chromatography system (LC-MS) to handle complex sample matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Profiling

LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), is the gold standard for the confirmatory analysis and quantification of aminoglycoside residues in various matrices, including food products and biological fluids. mdpi.comtandfonline.comnih.gov The technique allows for the simultaneous analysis of multiple compounds in a single run. waters.com

In a typical LC-MS/MS workflow, the precursor ion corresponding to the protonated this compound molecule is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. anaquant.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity, allowing for reliable quantification even at trace levels. mdpi.comanaquant.com

Table 4: Illustrative LC-MS/MS Parameters for Aminoglycoside Profiling

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive mdpi.com
Analysis Mode Multiple Reaction Monitoring (MRM) mdpi.com
Collision Gas Argon nih.gov
Sample Prep Solid-Phase Extraction (SPE) mdpi.combohrium.com
Application Residue analysis in food, therapeutic monitoring nih.govmdpi.com

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. univie.ac.atnist.gov This capability is crucial for the unambiguous structural confirmation of this compound and the identification of its potential metabolites or degradation products. quality-assistance.com

By determining the exact mass of an ion to within a few parts per million (ppm), HRMS allows for the calculation of its elemental formula, which is a powerful tool for distinguishing between compounds with the same nominal mass but different atomic compositions. chimia.ch When coupled with a separation technique like UPLC, HRMS enables the generation of detailed impurity profiles and supports the structural elucidation of unknown compounds discovered during research. univie.ac.atquality-assistance.com

Table 5: Applications of High-Resolution Mass Spectrometry in Compound Characterization

ApplicationHRMS TechniqueBenefitReference
Structural Confirmation UPLC-QTOF-MSProvides exact mass and elemental composition. univie.ac.at
Impurity Identification LC-HRMSIdentifies and characterizes process-related impurities and degradants. quality-assistance.com
Metabolite Profiling LC-HRMSElucidates the structure of unknown metabolites in biological systems. univie.ac.atmdpi.com
Proteoform Analysis LC-Orbitrap MSCharacterizes post-translational modifications on proteins. nist.gov

Quantitative Mass Spectrometry for Mechanistic Studies

Quantitative mass spectrometry (MS) would be a cornerstone for investigating the mechanisms of action of a compound like "this compound." By precisely measuring the mass-to-charge ratio of ions, MS can identify and quantify molecules in complex biological samples.

In mechanistic studies, techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to track the fate of the compound within biological systems. For instance, researchers could use stable isotope labeling by amino acids in cell culture (SILAC) to compare the proteomes of cells treated with the compound versus untreated controls. This approach would reveal which cellular protein levels are altered upon exposure, offering clues to the compound's biological targets and pathways.

Targeted proteomics methods, like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), would allow for the highly sensitive and specific quantification of a predefined set of proteins. If "this compound" were hypothesized to inhibit a specific enzyme, SRM could be used to precisely measure changes in the levels of the enzyme's substrates or products, providing direct evidence of its activity in a cellular context.

Table 1: Hypothetical Application of Quantitative MS Techniques in "this compound" Research

MS Technique Research Question Potential Finding
SILAC-based Proteomics What global protein expression changes are induced by the compound? Identification of upregulated stress response proteins and downregulated metabolic enzymes, suggesting cellular targets.
Selected Reaction Monitoring (SRM) Does the compound inhibit a specific bacterial cell wall synthesis enzyme? Quantification of precursor peptides showing an accumulation, indicating enzymatic inhibition.

| Hydrogen-Deuterium Exchange MS | Which regions of a target protein does the compound bind to? | Reduced deuterium (B1214612) uptake in specific protein domains upon compound binding, mapping the interaction site. |

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Circular Dichroism) for Conformational and Interaction Studies

Spectroscopic techniques are indispensable for understanding the three-dimensional structure (conformation) of a molecule and how it interacts with its biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy would be critical for determining the solution-state structure of "this compound." Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, could be used to piece together the connectivity of atoms and their spatial proximities, leading to a detailed 3D model. Furthermore, NMR is a powerful tool for studying interactions. By monitoring changes in the chemical shifts of the compound or its target molecule (e.g., a protein or a nucleic acid) upon binding, researchers can map the binding interface and determine the affinity of the interaction.

Circular Dichroism (CD) spectroscopy is particularly useful for examining the secondary structure of proteins and peptides and how they are affected by binding events. If "this compound" were to interact with a protein, CD spectroscopy could reveal whether this interaction induces a conformational change in the target protein, for example, an increase in alpha-helical or beta-sheet content. This information is vital for understanding the functional consequences of binding.

Development of Biosensors and Immunoassays for Research Applications

For the specific and sensitive detection of "this compound" in research samples, custom biosensors and immunoassays would need to be developed.

Biosensors could be designed based on various principles. For example, a surface plasmon resonance (SPR) biosensor would involve immobilizing a target molecule (e.g., a known binding partner) onto a sensor chip. The binding of "this compound" from a sample flowing over the chip would then be detected in real-time as a change in the refractive index, allowing for the determination of binding kinetics (on- and off-rates).

Immunoassays , such as the enzyme-linked immunosorbent assay (ELISA), would rely on the generation of antibodies that specifically recognize "this compound." These antibodies could be used to develop a competitive ELISA, where the compound in a sample competes with a labeled version of the compound for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of "this compound" in the sample, enabling its quantification in various biological matrices.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Research

A comprehensive understanding of the biological effects of "this compound" would be best achieved through the integration of multiple "omics" technologies. This systems biology approach provides a holistic view of the cellular response to the compound.

Genomics: Transcriptomic analysis, using techniques like RNA-sequencing, would reveal how "this compound" alters gene expression on a global scale. This could identify entire pathways that are activated or repressed, pointing to the compound's mode of action.

Proteomics: As mentioned earlier, proteomics can identify changes in protein expression and post-translational modifications. Integrating proteomic data with transcriptomic data can reveal post-transcriptional levels of regulation.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and tissues. By analyzing the metabolome of treated cells, researchers could identify metabolic bottlenecks or alterations caused by "this compound," providing direct insights into its impact on cellular metabolism.

By integrating these omics datasets, researchers could construct a comprehensive model of the compound's cellular effects, from gene expression changes to alterations in protein and metabolite levels, ultimately leading to a detailed mechanistic understanding.

Table 2: Compound Names Mentioned

Compound Name

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-N-Glycyllysinomicin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling glycine derivatives with hydroxybenzoyl precursors using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under anhydrous conditions . Key variables include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound with ≥95% purity.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via 1^1H and 13^13C NMR, focusing on characteristic glycine and hydroxybenzoyl peaks .
  • Mass Spectrometry (MS) : Verify molecular weight using ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

  • Methodological Answer : Conduct antimicrobial susceptibility testing against Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution (CLSI guidelines). Compare MIC values to parent lysinomicin derivatives, as glycine substitution often reduces activity . Include cytotoxicity assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) contradictions between this compound and fortimicin analogs be resolved?

  • Methodological Answer : Perform comparative molecular dynamics simulations to analyze binding interactions with ribosomal targets. Experimental validation via isothermal titration calorimetry (ITC) can quantify binding affinity differences. Contrast hydrogen-bonding patterns and steric effects caused by the glycine substituent versus bulkier groups in fortimicin .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction parameters (e.g., inert atmosphere, reagent drying protocols) and implement quality control checkpoints:

  • In-process monitoring : Track reaction progression via TLC or inline FTIR.
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, pH, and solvent interactions .

Q. How should conflicting bioactivity data across studies be addressed methodologically?

  • Methodological Answer : Conduct a systematic review of protocols (e.g., inoculum size, growth media, incubation time) to identify confounding variables. Validate findings using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) and share raw datasets for meta-analysis .

Methodological Considerations for Reproducibility

  • Documentation : Follow NIH guidelines for preclinical studies, including detailed experimental conditions (e.g., cell passage numbers, antibiotic concentrations) .
  • Data Sharing : Archive NMR/MS spectra, HPLC chromatograms, and MIC datasets in public repositories (e.g., Zenodo) with standardized metadata .
  • Statistical Rigor : Report effect sizes with 95% confidence intervals and use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.